molecular formula C7H14N2O2S B1143278 1-n-Boc-2-methyl-isothiourea CAS No. 173998-77-1

1-n-Boc-2-methyl-isothiourea

Cat. No.: B1143278
CAS No.: 173998-77-1
M. Wt: 190.26326
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Boc-2-methyl-isothiourea is a chemical compound with the molecular formula C7H14N2O2S. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the isothiourea moiety, which enhances its stability and reactivity.

Preparation Methods

1-n-Boc-2-methyl-isothiourea can be synthesized through several methods. One common synthetic route involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .

Reaction Conditions:

    Reactants: S-methylisothiourea hemisulfate, di-tert-butyl dicarbonate

    Solvent: Dichloromethane

    Base: Sodium hydroxide

    Temperature: 0°C

    Yield: Approximately 94%

Chemical Reactions Analysis

1-n-Boc-2-methyl-isothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiols or amines

    Substitution: Formation of substituted isothiourea derivatives

Scientific Research Applications

1-n-Boc-2-methyl-isothiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-n-Boc-2-methyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively bind to its targets. The isothiourea moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its single Boc protecting group, which offers a balance between stability and reactivity, making it a versatile reagent in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNVPHNPWRBCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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